ASS234

Beschreibung

Eigenschaften

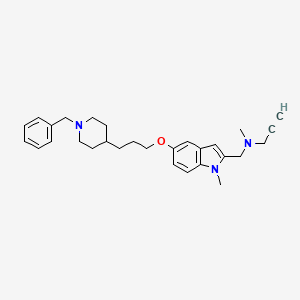

Molekularformel |

C29H37N3O |

|---|---|

Molekulargewicht |

443.6 g/mol |

IUPAC-Name |

N-[[5-[3-(1-benzylpiperidin-4-yl)propoxy]-1-methylindol-2-yl]methyl]-N-methylprop-2-yn-1-amine |

InChI |

InChI=1S/C29H37N3O/c1-4-16-30(2)23-27-20-26-21-28(12-13-29(26)31(27)3)33-19-8-11-24-14-17-32(18-15-24)22-25-9-6-5-7-10-25/h1,5-7,9-10,12-13,20-21,24H,8,11,14-19,22-23H2,2-3H3 |

InChI-Schlüssel |

ADCBAOTWERXLAP-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C=C(C=C2)OCCCC3CCN(CC3)CC4=CC=CC=C4)C=C1CN(C)CC#C |

Kanonische SMILES |

CN1C2=C(C=C(C=C2)OCCCC3CCN(CC3)CC4=CC=CC=C4)C=C1CN(C)CC#C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

ASS234; AS S234; AS-S234 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of ASS234 in Alzheimer's Disease

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alzheimer's disease (AD) presents a complex, multifactorial pathology demanding innovative therapeutic strategies that extend beyond single-target intervention. The novel compound, N-((5-(3-(1-benzylpiperidin-4-yl)propoxy)-1-methyl-1H-indol-2-yl)methyl)-N-methylprop-2-yn-1-amine (ASS234), has emerged as a promising multi-target-directed ligand (MTDL) designed to concurrently address several key pathological cascades in AD. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its enzymatic inhibition, neuroprotective effects, and modulation of critical signaling pathways. Quantitative data are presented for comparative analysis, and detailed experimental methodologies are provided for key assays. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the compound's multifaceted activity.

Core Mechanism of Action: A Multi-Target Approach

This compound is a hybrid molecule meticulously designed by combining structural motifs from Donepezil, a well-established acetylcholinesterase inhibitor, and PF9601N, a potent monoamine oxidase B inhibitor.[1] This strategic amalgamation results in a single chemical entity capable of engaging multiple targets implicated in the progression of Alzheimer's disease.[1][2] The primary mechanisms of action of this compound encompass:

-

Dual Cholinesterase Inhibition: this compound reversibly inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[2][3] Inhibition of these enzymes increases the synaptic availability of the neurotransmitter acetylcholine, which is crucial for cognitive function and is depleted in AD.[1]

-

Dual Monoamine Oxidase Inhibition: The compound irreversibly inhibits both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[2][3] This inhibition leads to an increase in the levels of monoamine neurotransmitters such as serotonin, dopamine, and noradrenaline in the brain, which can help to alleviate the neuropsychiatric symptoms associated with AD.[4]

-

Anti-Amyloid Aggregation: this compound has been shown to inhibit the self-aggregation of amyloid-beta (Aβ) peptides (Aβ1-40 and Aβ1-42), a key event in the formation of senile plaques, one of the pathological hallmarks of AD.[2][5]

-

Neuroprotection: The compound exhibits significant neuroprotective properties through various mechanisms, including antioxidant effects and the modulation of cell survival and death pathways.[1][2]

-

Modulation of Signaling Pathways: this compound has been demonstrated to activate pro-survival signaling cascades, notably the Wnt/β-catenin pathway and the NRF2 antioxidant response pathway.[2][5]

Quantitative Data: Enzymatic Inhibition and Efficacy

The inhibitory potency of this compound against its primary enzymatic targets has been quantified through various in vitro assays. The following tables summarize the key quantitative data for easy comparison.

| Target Enzyme | Species | IC50 Value | Reference |

| Acetylcholinesterase (AChE) | Human | 0.81 ± 0.06 µM | [6] |

| Butyrylcholinesterase (BuChE) | Human | 1.82 ± 0.14 µM | [6] |

| Monoamine Oxidase A (MAO-A) | Human | 5.44 ± 1.74 nM | [6] |

| Monoamine Oxidase B (MAO-B) | Human | 177 ± 25 nM | [6] |

| Target Enzyme | Species | Ki Value | Reference |

| Monoamine Oxidase A (MAO-A) | Human | 0.4 µM (reversible) | [7] |

Signaling Pathways Modulated by this compound

This compound exerts its neuroprotective effects in part by modulating key intracellular signaling pathways that are dysregulated in Alzheimer's disease.

Wnt Signaling Pathway

This compound has been shown to activate the Wnt signaling pathway, which is crucial for neuronal survival and synaptic plasticity.[5][6] The compound upregulates the expression of several Wnt ligands, including Wnt2b, Wnt5a, and Wnt6.[6] This activation of both canonical (via β-catenin) and non-canonical Wnt pathways contributes to the neuroprotective effects of this compound.[5][6]

Caption: this compound-mediated activation of the Wnt signaling pathway.

NRF2 Antioxidant Response Pathway

This compound also activates the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway, a master regulator of the antioxidant response.[2] By promoting the nuclear translocation of NRF2, this compound enhances the expression of antioxidant enzymes, thereby protecting neurons from oxidative stress, a key contributor to AD pathology.

Caption: Activation of the NRF2 antioxidant pathway by this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the evaluation of this compound's mechanism of action.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is used to determine the inhibitory activity of this compound on AChE and BuChE.

-

Principle: The assay measures the activity of cholinesterase by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (a product of acetylthiocholine hydrolysis by the enzyme) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Reagents:

-

Phosphate buffer (0.1 M, pH 8.0)

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Recombinant human AChE or BuChE

-

This compound at various concentrations

-

-

Procedure:

-

Prepare solutions of this compound at various concentrations in the appropriate buffer.

-

In a 96-well microplate, add the phosphate buffer, DTNB solution, and the this compound solution (or vehicle for control).

-

Add the cholinesterase enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate (ATCI or BTCI) to all wells.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Calculate the rate of reaction for each concentration of this compound.

-

The percentage of inhibition is calculated by comparing the reaction rates in the presence of this compound to the control (vehicle-treated) rate.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Monoamine Oxidase Inhibition Assay

The inhibitory activity of this compound on MAO-A and MAO-B is determined using a continuous spectrophotometric method.

-

Principle: The assay measures the enzymatic activity of MAO by monitoring the oxidation of a substrate, leading to the formation of a product that can be detected spectrophotometrically.

-

Reagents:

-

Sodium phosphate buffer (e.g., 100 mM, pH 7.4)

-

Recombinant human MAO-A or MAO-B

-

Substrate: p-tyramine or kynuramine for MAO-A; benzylamine or p-tyramine for MAO-B.

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent

-

This compound at various concentrations

-

-

Procedure:

-

Prepare solutions of this compound at various concentrations.

-

In a 96-well black microplate, add the sodium phosphate buffer, HRP, Amplex Red, and the this compound solution (or vehicle).

-

Add the MAO-A or MAO-B enzyme solution and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the substrate.

-

Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) at regular intervals.

-

Calculate the reaction rates and determine the percentage of inhibition for each this compound concentration.

-

Calculate the IC50 value as described for the cholinesterase assay.

-

Amyloid-β Aggregation Inhibition Assay (Thioflavin T Assay)

This assay is used to assess the ability of this compound to inhibit the aggregation of Aβ peptides.

-

Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid fibrils. The inhibition of Aβ aggregation is monitored by the reduction in ThT fluorescence.

-

Reagents:

-

Synthetic Aβ1-40 or Aβ1-42 peptide

-

Phosphate buffer (e.g., 50 mM, pH 7.4)

-

Thioflavin T (ThT) solution

-

This compound at various concentrations

-

-

Procedure:

-

Prepare a stock solution of Aβ peptide by dissolving it in a suitable solvent (e.g., hexafluoroisopropanol) and then removing the solvent to obtain a peptide film. Re-suspend the peptide in an appropriate buffer.

-

Incubate the Aβ peptide solution in the presence of various concentrations of this compound (or vehicle for control) at 37°C with continuous agitation.

-

At different time points, take aliquots of the incubation mixture and add them to a solution of ThT.

-

Measure the fluorescence intensity (excitation ~450 nm, emission ~482 nm).

-

Plot the fluorescence intensity against time to monitor the aggregation kinetics.

-

The percentage of inhibition is calculated by comparing the fluorescence at the plateau phase in the presence of this compound to the control.

-

Neuroprotection Assay in SH-SY5Y Cells

The neuroprotective effects of this compound are often evaluated using the human neuroblastoma cell line SH-SY5Y.

-

Principle: SH-SY5Y cells are exposed to a neurotoxic insult (e.g., Aβ oligomers, oxidative stress inducers like H2O2 or rotenone), and the ability of this compound to prevent or rescue cell death is assessed.

-

Cell Culture and Treatment:

-

Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

-

Seed the cells in multi-well plates.

-

Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 24 hours).

-

Expose the cells to the neurotoxic agent for a further incubation period.

-

-

Assessment of Cell Viability (MTT Assay):

-

After treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at approximately 570 nm.

-

Cell viability is expressed as a percentage of the control (untreated) cells.

-

In Vivo Studies in APPswe/PS1ΔE9 Transgenic Mice

The efficacy of this compound in a living organism is evaluated using transgenic mouse models of Alzheimer's disease, such as the APPswe/PS1ΔE9 model.

-

Animal Model: The APPswe/PS1ΔE9 mouse model overexpresses a mutant human amyloid precursor protein (APP) and a mutant human presenilin 1 (PS1), leading to the age-dependent development of Aβ plaques and cognitive deficits.

-

Drug Administration: this compound is administered to the mice (e.g., via oral gavage or intraperitoneal injection) for a specified period.

-

Behavioral Testing: Cognitive function is assessed using various behavioral tests, such as the Morris water maze (for spatial learning and memory) or the novel object recognition test.

-

Histopathological Analysis:

-

After the treatment period, the mice are euthanized, and their brains are collected.

-

Brain sections are prepared for immunohistochemical analysis.

-

Antibodies against Aβ are used to visualize and quantify the amyloid plaque burden.

-

Markers for gliosis (e.g., GFAP for astrocytes, Iba1 for microglia) are used to assess neuroinflammation.

-

Conclusion

This compound represents a significant advancement in the development of multi-target-directed ligands for the treatment of Alzheimer's disease. Its ability to simultaneously inhibit cholinesterases and monoamine oxidases, prevent amyloid-beta aggregation, and exert neuroprotective effects through the modulation of critical signaling pathways like Wnt and NRF2, underscores its potential as a disease-modifying therapeutic agent. The comprehensive data and methodologies presented in this guide provide a solid foundation for further research and development of this promising compound. The multifaceted mechanism of action of this compound offers a rational and potentially more effective approach to tackling the complex pathology of Alzheimer's disease.

References

- 1. Longitudinal Assessment of Cognitive Function in the APPswe/PS1dE9 Mouse Model of Alzheimer’s-Related Beta-Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Wnt signaling pathway, a potential target for Alzheimer's disease treatment, is activated by a novel multitarget compound this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Highlights of this compound: a novel and promising therapeutic agent for Alzheimer’s disease therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Wnt Signaling Pathway, a Potential Target for Alzheimer's Disease Treatment, is Activated by a Novel Multitarget Compound this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, As a New Multi-Target Directed Propargylamine for Alzheimer's Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Multi-Target Drug aSS234: A Technical Guide to its Design and Rationale for Alzheimer's Disease

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles behind the design and therapeutic rationale of aSS234, a promising multi-target-directed ligand developed for the treatment of Alzheimer's disease (AD). By simultaneously engaging multiple pathological pathways, this compound represents a significant advancement from the traditional "one-target, one-drug" paradigm. This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of its pharmacological profile.

Design Rationale: A Hybrid Approach to a Multifactorial Disease

Alzheimer's disease is a complex neurodegenerative disorder characterized by a cascade of interconnected pathological events, including cholinergic deficits, monoaminergic neurotransmitter imbalances, amyloid-beta (Aβ) plaque deposition, and oxidative stress. The intricate nature of AD necessitates therapeutic strategies that can address multiple targets simultaneously.

The design of this compound is a prime example of a multi-target-directed ligand strategy. It is a hybrid molecule ingeniously crafted from the pharmacophores of two well-established drugs: Donepezil and PF9601N.[1][2] Donepezil is a known acetylcholinesterase (AChE) inhibitor used to manage the cognitive symptoms of AD by increasing acetylcholine levels in the brain.[3] PF9601N is a potent and selective monoamine oxidase B (MAO-B) inhibitor with demonstrated neuroprotective properties.[4]

By combining the N-benzylpiperidine moiety of donepezil with the indolyl-propargylamine structure of PF9601N, this compound was designed to possess a dual-action profile: inhibition of both cholinesterases (AChE and Butyrylcholinesterase - BuChE) and monoamine oxidases (MAO-A and MAO-B).[4][5] This dual inhibition is intended to not only alleviate cognitive symptoms by boosting cholinergic and monoaminergic neurotransmission but also to confer neuroprotection and potentially modify the course of the disease by reducing oxidative stress and Aβ aggregation.[1][6]

Quantitative Pharmacological Profile

The multi-target activity of this compound has been extensively characterized through in vitro enzymatic assays. The following tables summarize the key quantitative data, providing a clear comparison of its inhibitory potency against its primary targets.

| Target Enzyme | IC50 Value | Source |

| Human Acetylcholinesterase (hAChE) | 0.81 ± 0.06 µM | [2][4] |

| Human Butyrylcholinesterase (hBuChE) | 1.82 ± 0.14 µM | [2][4] |

| Human Monoamine Oxidase A (hMAO-A) | 5.44 ± 1.74 nM | [2][4] |

| Human Monoamine Oxidase B (hMAO-B) | 177 ± 25 nM | [2][4] |

| Table 1: Inhibitory Potency (IC50) of this compound against Target Enzymes |

| Parameter | Value | Source |

| MAO-A Inhibition Type | Irreversible | [7] |

| MAO-A Ki | 0.4 µM | [4] |

| Cholinesterase Inhibition Type | Reversible | [7] |

| Table 2: Kinetic Parameters of this compound Inhibition |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound. These protocols are representative of the standard procedures used in the field.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the activity of cholinesterases.

Materials:

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Human recombinant AChE and BuChE

-

Phosphate buffer (0.1 M, pH 8.0)

-

This compound at various concentrations

-

96-well microplate

-

Microplate reader

Procedure:

-

In each well of a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of the this compound solution at different concentrations.

-

Add 20 µL of the respective cholinesterase enzyme solution to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of the ATCI substrate solution.

-

Immediately measure the absorbance at 412 nm at regular intervals for 10 minutes using a microplate reader.

-

The rate of the reaction is proportional to the enzyme activity. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of this compound.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Monoamine Oxidase Inhibition Assay

The activity of MAO-A and MAO-B is determined by monitoring the oxidation of specific substrates.

Materials:

-

Human recombinant MAO-A and MAO-B

-

Kynuramine (substrate for MAO-A)

-

Benzylamine (substrate for MAO-B)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

This compound at various concentrations

-

96-well UV-transparent microplate

-

UV-Vis spectrophotometer

Procedure:

-

In the wells of a 96-well plate, add the potassium phosphate buffer, the respective MAO enzyme, and this compound at various concentrations.

-

Pre-incubate the mixture at 37°C for 15 minutes.

-

Initiate the reaction by adding the specific substrate (kynuramine for MAO-A or benzylamine for MAO-B).

-

The formation of the product is monitored by measuring the change in absorbance over time at a specific wavelength (316 nm for the product of kynuramine oxidation and 250 nm for benzaldehyde from benzylamine oxidation).

-

The initial reaction rates are calculated from the linear portion of the absorbance versus time curve.

-

The percentage of inhibition is calculated, and IC50 values are determined as described for the cholinesterase assay.

Amyloid-β Aggregation Inhibition Assay (Thioflavin T)

This assay measures the ability of a compound to inhibit the aggregation of Aβ peptides into amyloid fibrils.

Materials:

-

Synthetic Aβ1-40 or Aβ1-42 peptide

-

Thioflavin T (ThT)

-

Phosphate buffer (pH 7.4)

-

This compound at various concentrations

-

96-well black, clear-bottom microplate

-

Fluorometric plate reader

Procedure:

-

Aβ peptide is dissolved in a suitable solvent and diluted in phosphate buffer to the desired concentration.

-

In the wells of the microplate, mix the Aβ peptide solution with this compound at various concentrations.

-

Incubate the plate at 37°C with continuous shaking to promote fibril formation.

-

At specified time points, add a solution of ThT to each well.

-

Measure the fluorescence intensity with excitation at approximately 440 nm and emission at approximately 485 nm.

-

An increase in ThT fluorescence indicates the formation of amyloid fibrils. The percentage of inhibition is calculated by comparing the fluorescence in the presence and absence of this compound.

In Vivo Efficacy: Scopolamine-Induced Cognitive Impairment Model

This model is used to assess the potential of a compound to reverse cholinergic-deficit-related memory impairment.

Animals:

-

C57BL/6J mice

Procedure:

-

Mice are habituated to the testing environment (e.g., Morris water maze, Y-maze, or novel object recognition arena) for several days.

-

On the test day, this compound or vehicle is administered to the mice at a specific time before the cognitive task.

-

After a set pre-treatment time, scopolamine (a muscarinic antagonist) is administered to induce a cognitive deficit.

-

The cognitive performance of the mice is then assessed using a standardized behavioral test.

-

Improved performance in the this compound-treated group compared to the scopolamine-only group indicates the compound's ability to ameliorate the cognitive deficit.

In Vivo Efficacy: APPswe/PS1ΔE9 Transgenic Mouse Model

This transgenic mouse model of AD develops age-dependent amyloid plaques and is used to evaluate the disease-modifying potential of drug candidates.

Animals:

-

APPswe/PS1ΔE9 transgenic mice

Procedure:

-

Transgenic mice receive chronic administration of this compound or vehicle over a specified period (e.g., several months).

-

At the end of the treatment period, cognitive function is assessed using behavioral tests.

-

Following behavioral testing, the mice are euthanized, and their brains are collected for histopathological analysis.

-

Immunohistochemistry is performed on brain sections using antibodies against Aβ to visualize and quantify amyloid plaque burden.

-

Markers for gliosis (e.g., GFAP for astrocytes and Iba1 for microglia) are also used to assess neuroinflammation.

-

A reduction in amyloid plaque load and gliosis in the this compound-treated group compared to the vehicle-treated group suggests a disease-modifying effect.

Signaling Pathways and Neuroprotective Mechanisms

Beyond its primary enzyme inhibitory activities, this compound exerts its neuroprotective effects through the modulation of several key signaling pathways implicated in AD pathogenesis.

Studies have shown that this compound can induce the Wnt signaling pathway, which is crucial for neuronal survival and function and is often dysregulated in AD.[4][6] By activating this pathway, this compound may promote neuroprotective mechanisms. Furthermore, this compound has been demonstrated to counteract neuroinflammatory and oxidative stress-related gene expression while promoting the induction of key antioxidant genes.[5][6] It also exhibits anti-apoptotic properties, further contributing to its neuroprotective profile.[6]

Experimental Workflow Summary

The comprehensive evaluation of this compound involves a multi-tiered experimental approach, from initial in silico and in vitro characterization to in vivo efficacy and safety studies.

Conclusion

This compound exemplifies a rational and innovative approach to drug design for complex diseases like Alzheimer's. Its multi-target profile, addressing key aspects of AD pathology from symptomatic relief to potential disease modification, underscores the promise of this therapeutic strategy. The comprehensive preclinical data, including its potent enzymatic inhibition, anti-aggregation properties, and efficacy in animal models, position this compound as a strong candidate for further clinical development. This technical guide provides a foundational understanding for researchers and professionals in the field to appreciate the scientific rigor behind the development of this compound and to potentially inform the design of future multi-target-directed ligands for neurodegenerative diseases.

References

- 1. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]

- 5. scielo.br [scielo.br]

- 6. A sensitive fluorometric assay for serum monoamine oxidase with kynuramine as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thioflavin T spectroscopic assay [assay-protocol.com]

An In-depth Technical Guide to ASS234: A Multi-Target Compound for Alzheimer's Disease

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ASS234, chemically known as N-((5-(3-(1-benzylpiperidin-4-yl) propoxy)-1- methyl-1H-indol-2-yl)methyl)-N-methylprop-2-yn-1-amine, is a promising multi-target-directed ligand (MTDL) designed for the treatment of Alzheimer's disease (AD).[1][2][3] This hybrid molecule combines the structural features of Donepezil, a well-known acetylcholinesterase inhibitor, and PF9601N, a selective monoamine oxidase B (MAO-B) inhibitor.[4] This design allows this compound to simultaneously address multiple pathological cascades implicated in AD, including cholinergic deficit, monoaminergic imbalance, amyloid-beta (Aβ) aggregation, and oxidative stress.[1][2][4][5] Preclinical studies have demonstrated its ability to cross the blood-brain barrier and exert neuroprotective effects, making it a compelling candidate for further drug development.[1][2]

Chemical Structure and Properties

The chemical structure of this compound is characterized by an N-benzylpiperidine moiety linked to a propargylamine-bearing indole core. This unique arrangement is the result of a rational drug design strategy aimed at creating a single molecule with multiple pharmacological activities.[4]

Chemical Name: N-((5-(3-(1-benzylpiperidin-4-yl) propoxy)-1- methyl-1H-indol-2-yl)methyl)-N-methylprop-2-yn-1-amine

CAS Number: 1334106-34-1[6]

Synthesis Pathway

The synthesis of this compound is based on a molecular hybridization approach, combining key pharmacophores from Donepezil and the MAO inhibitor PF9601N.[4] The general strategy involves the coupling of an N-benzylpiperidine derivative with a functionalized indole core bearing a propargylamine side chain.

While a detailed, step-by-step protocol is proprietary, the synthesis can be conceptualized through the following key transformations:

-

Synthesis of the Indole Core: Preparation of a 5-hydroxy-1-methyl-1H-indole-2-carbaldehyde derivative.

-

Introduction of the Propargylamine Moiety: Reductive amination of the indole-2-carbaldehyde with methylamine followed by N-alkylation with propargyl bromide.

-

Synthesis of the Benzylpiperidine Side Chain: Preparation of a 1-benzyl-4-(3-chloropropyl)piperidine hydrochloride or a similar reactive intermediate.

-

Coupling Reaction: O-alkylation of the 5-hydroxyindole derivative with the benzylpiperidine side chain, typically in the presence of a base such as sodium hydride in a polar aprotic solvent like DMF.

Figure 1: Conceptual Synthesis Workflow for this compound.

Biological Activity and Mechanism of Action

This compound exhibits a multi-target pharmacological profile, acting on several key enzymes and pathways involved in Alzheimer's disease.

Enzyme Inhibition

This compound is a potent inhibitor of both cholinesterases and monoamine oxidases.

| Target Enzyme | IC50 (nM) | Inhibition Type |

| Acetylcholinesterase (AChE) | 350[6] | Reversible |

| Butyrylcholinesterase (BuChE) | 460[6] | Reversible |

| Monoamine Oxidase A (MAO-A) | 5.2[6] | Irreversible |

| Monoamine Oxidase B (MAO-B) | 43[6] | Irreversible |

The dual inhibition of AChE and BuChE increases the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive function. The irreversible inhibition of MAO-A and MAO-B leads to an increase in the levels of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine, which can help to alleviate the behavioral and psychological symptoms of dementia.

Neuroprotective Effects

Beyond its enzymatic inhibition, this compound demonstrates significant neuroprotective properties through multiple mechanisms:

-

Inhibition of Amyloid-β Aggregation: this compound has been shown to inhibit the self-aggregation of both Aβ1-40 and Aβ1-42 peptides, which are the main components of the amyloid plaques found in the brains of AD patients.[1][2]

-

Antioxidant Properties: The compound possesses antioxidant capabilities, which help to protect neurons from oxidative stress, a major contributor to neuronal damage in AD.

-

Modulation of Wnt Signaling Pathway: this compound has been found to activate the Wnt signaling pathway, which is involved in neuroprotection and synaptic function. It induces both canonical and non-canonical Wnt pathways.[1]

Figure 2: Activation of Wnt Signaling by this compound.

Experimental Protocols

Cholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of this compound against AChE and BuChE can be determined using a modified Ellman's spectrophotometric method.

-

Reagents:

-

Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrate.

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.

-

Recombinant human AChE or BuChE.

-

Phosphate buffer (pH 8.0).

-

This compound dissolved in a suitable solvent (e.g., DMSO).

-

-

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a 96-well plate, add the enzyme, DTNB, and the test compound (or vehicle for control).

-

Pre-incubate the mixture at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate (ATCI or BTCI).

-

Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

-

Monoamine Oxidase Inhibition Assay (Amplex Red Assay)

A fluorescence-based assay using Amplex® Red reagent is commonly employed to determine the MAO inhibitory activity of this compound.

-

Reagents:

-

Amplex® Red reagent.

-

Horseradish peroxidase (HRP).

-

p-Tyramine as the substrate for both MAO-A and MAO-B.

-

Recombinant human MAO-A and MAO-B.

-

Phosphate buffer (pH 7.4).

-

This compound dissolved in a suitable solvent.

-

-

Procedure:

-

Prepare dilutions of this compound.

-

In a black 96-well plate, add the respective MAO enzyme, HRP, and the test compound.

-

Pre-incubate the mixture.

-

Initiate the reaction by adding a solution of Amplex® Red and p-tyramine.

-

The reaction produces hydrogen peroxide, which, in the presence of HRP, reacts with Amplex® Red to produce the fluorescent product resorufin.

-

Measure the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm) using a fluorescence microplate reader.

-

Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Amyloid-β Aggregation Inhibition Assay (Thioflavin T Assay)

The ability of this compound to inhibit Aβ aggregation can be assessed using the Thioflavin T (ThT) fluorescence assay.

-

Reagents:

-

Synthetic Aβ1-40 or Aβ1-42 peptide.

-

Thioflavin T (ThT).

-

Phosphate buffer (pH 7.4).

-

This compound solution.

-

-

Procedure:

-

Prepare a solution of Aβ peptide and incubate it with different concentrations of this compound (or vehicle) at 37°C with continuous agitation to promote fibril formation.

-

At various time points, take aliquots of the incubation mixture and add them to a solution of ThT in a 96-well plate.

-

Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm). ThT exhibits enhanced fluorescence upon binding to amyloid fibrils.

-

The extent of Aβ aggregation is proportional to the fluorescence intensity.

-

Plot the fluorescence intensity against time to monitor the aggregation kinetics and determine the inhibitory effect of this compound.

-

Figure 3: General Experimental Workflows for Biological Evaluation of this compound.

Conclusion

This compound represents a significant advancement in the development of multi-target-directed ligands for Alzheimer's disease. Its ability to concurrently inhibit key enzymes, prevent amyloid aggregation, and exert neuroprotective effects through pathways like Wnt signaling underscores its potential as a disease-modifying therapeutic agent. The experimental protocols outlined provide a framework for the continued investigation and characterization of this promising compound. Further research, including comprehensive preclinical and clinical studies, is warranted to fully elucidate the therapeutic potential of this compound in the treatment of Alzheimer's disease.

References

- 1. docta.ucm.es [docta.ucm.es]

- 2. Highlights of this compound: a novel and promising therapeutic agent for Alzheimer’s disease therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]

- 4. This compound, As a New Multi-Target Directed Propargylamine for Alzheimer's Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

The Rise of a Multi-Targeted Agent: A Technical Deep Dive into the Discovery and Development of ASS234

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the complex landscape of Alzheimer's disease (AD) therapeutics, the traditional "one-target, one-drug" approach has seen limited success. This has spurred the development of multi-target-directed ligands (MTDLs), compounds designed to simultaneously engage multiple pathological pathways. This whitepaper provides a comprehensive technical overview of the discovery and development of ASS234, a promising MTDL for AD. We delve into its rational design, multi-faceted mechanism of action, and the key preclinical findings that highlight its therapeutic potential. This document serves as a detailed guide for researchers and professionals in the field of neurodegenerative drug discovery.

Introduction: The Rationale for a Multi-Target Approach

Alzheimer's disease is a multifactorial neurodegenerative disorder characterized by a complex interplay of pathological events, including cholinergic deficits, monoamine neurotransmitter imbalances, amyloid-beta (Aβ) plaque deposition, and oxidative stress. The limitations of single-target drugs have underscored the need for innovative therapeutic strategies. The MTDL approach aims to address this complexity by designing single molecules that can modulate several key targets involved in the disease cascade.

This compound emerged from this paradigm, conceived as a hybrid molecule integrating the pharmacophoric elements of two well-established compounds: Donepezil, a potent and selective acetylcholinesterase (AChE) inhibitor, and PF9601N, a selective monoamine oxidase B (MAO-B) inhibitor with neuroprotective properties. The strategic fusion of these two entities aimed to create a synergistic agent with a broader spectrum of therapeutic actions.

The Genesis of this compound: A Hybrid Molecule

This compound, chemically known as N-((5-(3-(1-benzylpiperidin-4-yl) propoxy)-1- methyl-1H-indol-2-yl)methyl)-N-methylprop-2-yn-1-amine, was designed to retain the key functionalities of its parent molecules. The core structure incorporates the N-benzylpiperidine moiety from donepezil, responsible for cholinesterase inhibition, and a propargylamine group, the hallmark of irreversible MAO inhibitors like PF9601N.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the strategic coupling of the key structural motifs. While detailed synthetic schemes are proprietary, the general approach involves the preparation of the substituted indole core, followed by the attachment of the N-benzylpiperidine side chain and the final introduction of the N-methylpropargylamine functionality. The purification and characterization of the final compound are achieved through standard chromatographic and spectroscopic techniques.

Multi-Target Pharmacological Profile

This compound exhibits a unique pharmacological profile, characterized by its ability to inhibit both cholinesterases and monoamine oxidases. This dual inhibitory action is central to its therapeutic potential.

Inhibition of Cholinesterases

This compound acts as a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting these enzymes, this compound increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive function.

Inhibition of Monoamine Oxidases

This compound is a potent, irreversible inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). MAO enzymes are responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAOs leads to an increase in the synaptic levels of these neurotransmitters, which can alleviate the neuropsychiatric symptoms often associated with AD.

Quantitative Inhibitory Profile

The inhibitory potency of this compound against its primary targets has been quantified through various enzymatic assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target Enzyme | IC50 Value |

| Human Acetylcholinesterase (hAChE) | 0.81 ± 0.06 µM[1] |

| Human Butyrylcholinesterase (hBuChE) | 1.82 ± 0.14 µM[1] |

| Human Monoamine Oxidase A (hMAO-A) | 5.44 ± 1.74 nM[1] |

| Human Monoamine Oxidase B (hMAO-B) | 177 ± 25 nM[1] |

Neuroprotective Mechanisms of Action

Beyond its enzymatic inhibitory activities, this compound exerts a range of neuroprotective effects that contribute to its potential as a disease-modifying agent.

Inhibition of Amyloid-Beta Aggregation

A key pathological hallmark of AD is the aggregation of amyloid-beta peptides into toxic plaques. This compound has been shown to inhibit the self-aggregation of Aβ peptides, a crucial step in plaque formation. This anti-aggregation effect is attributed, in part, to its interaction with the peripheral anionic site of AChE, which is known to promote Aβ aggregation.

Antioxidant Properties

Oxidative stress is a significant contributor to neuronal damage in AD. This compound possesses intrinsic antioxidant properties, enabling it to scavenge free radicals and protect neurons from oxidative damage.

Modulation of the Wnt Signaling Pathway

The Wingless-type MMTV integration site (Wnt) signaling pathway plays a critical role in neuronal development, synaptic plasticity, and neuroprotection. Dysregulation of this pathway has been implicated in AD pathogenesis. Studies have shown that this compound can modulate the Wnt signaling pathway, leading to the upregulation of neuroprotective genes. Specifically, this compound has been found to increase the expression of Wnt2b, Wnt5a, and Wnt6, and the downstream target gene PPARδ.

References

ASS234: A Dual Inhibitor of Cholinesterases and Monoamine Oxidases - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ASS234 is a multi-target-directed ligand designed for the potential treatment of Alzheimer's disease. It exhibits a dual inhibitory mechanism, targeting both cholinesterases (acetylcholinesterase and butyrylcholinesterase) and monoamine oxidases (MAO-A and MAO-B). This guide provides an in-depth technical overview of this compound, including its inhibitory activity, the experimental protocols for its evaluation, and its impact on key signaling pathways.

Core Inhibitory Activity

This compound has been characterized as a potent inhibitor of both cholinesterases and monoamine oxidases. The inhibitory activities are summarized below.

Table 1: Inhibitory Activity of this compound against Cholinesterases and Monoamine Oxidases

| Target Enzyme | IC50 Value | Type of Inhibition |

| Acetylcholinesterase (AChE) | 0.81 ± 0.06 µM[1][2] | Reversible[3] |

| Butyrylcholinesterase (BChE) | 1.82 ± 0.14 µM[1][2] | Reversible[3] |

| Monoamine Oxidase A (MAO-A) | 5.44 ± 1.74 nM[1][2] | Irreversible[3] |

| Monoamine Oxidase B (MAO-B) | 177 ± 25 nM[1][2] | Irreversible |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's inhibitory activity.

Cholinesterase Inhibition Assay (Ellman's Method)

This protocol is based on the widely used spectrophotometric method developed by Ellman et al.

Materials:

-

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

This compound (or other test inhibitors)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare stock solutions of the enzyme, substrate, DTNB, and this compound in appropriate buffers.

-

In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

AChE or BChE solution

-

Varying concentrations of this compound solution (for IC50 determination) or buffer (for control).

-

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Add DTNB solution to each well.

-

Initiate the reaction by adding the substrate (ATCI or BTCI) solution to each well.

-

Immediately measure the absorbance at 412 nm using a microplate reader. Continue to record the absorbance at regular intervals for a set period.

-

The rate of reaction is determined by the change in absorbance per unit of time.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Monoamine Oxidase Inhibition Assay (Amplex® Red Assay)

This protocol utilizes the Amplex® Red reagent, a sensitive fluorogenic probe for hydrogen peroxide, which is a product of the MAO-catalyzed oxidation of amines.

Materials:

-

Monoamine Oxidase A (MAO-A) or Monoamine Oxidase B (MAO-B) enzyme

-

Amplex® Red reagent

-

Horseradish peroxidase (HRP)

-

A suitable MAO substrate (e.g., p-tyramine for MAO-A, benzylamine for MAO-B)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

This compound (or other test inhibitors)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare stock solutions of the enzyme, Amplex® Red, HRP, substrate, and this compound in appropriate buffers. The Amplex® Red solution should be protected from light.

-

In a 96-well black microplate, add the following to each well:

-

Phosphate buffer

-

MAO-A or MAO-B enzyme

-

Varying concentrations of this compound solution (for IC50 determination) or buffer (for control).

-

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Prepare a working solution of Amplex® Red, HRP, and the appropriate substrate in phosphate buffer.

-

Initiate the reaction by adding the Amplex® Red/HRP/substrate working solution to each well.

-

Incubate the plate at room temperature, protected from light.

-

Measure the fluorescence using a fluorescence microplate reader with excitation at ~530-560 nm and emission at ~590 nm.

-

The rate of reaction is determined by the change in fluorescence per unit of time.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways Modulated by this compound

This compound has been shown to modulate key signaling pathways involved in neuroprotection and antioxidant responses.

Wnt Signaling Pathway

This compound activates the Wnt signaling pathway, which is crucial for neuronal protection.[1][4] Treatment with this compound leads to the upregulation of specific Wnt ligands, including Wnt2b and Wnt5a.[1][4] This activation results in the downstream regulation of target genes, such as PPARδ, which is associated with neuroprotective effects.[1][4]

This compound activates the Wnt signaling pathway.

NRF2 Antioxidant Response Pathway

This compound enhances the cellular antioxidant defense system by activating the NRF2 pathway.[3] This leads to the upregulation of a suite of antioxidant enzymes, including Catalase (CAT), Superoxide Dismutase (SOD-1), and others involved in glutathione metabolism.[3][5]

References

- 1. Frontiers | this compound, As a New Multi-Target Directed Propargylamine for Alzheimer's Disease Therapy [frontiersin.org]

- 2. This compound, As a New Multi-Target Directed Propargylamine for Alzheimer's Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Highlights of this compound: a novel and promising therapeutic agent for Alzheimer’s disease therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Wnt Signaling Pathway, a Potential Target for Alzheimer's Disease Treatment, is Activated by a Novel Multitarget Compound this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Upregulation of Antioxidant Enzymes by this compound, a Multitarget Directed Propargylamine for Alzheimer's Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction of aSS234 with the Wnt Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

aSS234, a multi-target-directed ligand initially developed for Alzheimer's Disease (AD), has been identified as a modulator of the Wnt signaling pathway. This guide synthesizes the current understanding of this interaction, presenting key data, experimental methodologies, and pathway visualizations. The primary mechanism of interaction appears to be the upregulation of specific Wnt ligand gene expression, which in turn activates both canonical and non-canonical Wnt pathways. This finding suggests a novel mechanism for the neuroprotective effects of this compound and presents new avenues for therapeutic research.

Introduction to this compound

N-((5-(3-(1-benzylpiperidin-4-yl)propoxy)-1-methyl-1H-indol-2-yl)methyl)-N-methylprop-2-yn-1-amine, designated as this compound, is a hybrid molecule designed to interact with multiple targets implicated in the pathophysiology of Alzheimer's Disease. It was developed by combining structural elements from Donepezil, an acetylcholinesterase inhibitor, and PF9601N, a monoamine oxidase B (MAO-B) inhibitor.[1][2] Its primary functions include the inhibition of cholinesterases (AChE, BuChE) and monoamine oxidases (MAO-A, MAO-B).[3][4][5] Beyond these initial targets, research has revealed that this compound possesses neuroprotective, antioxidant, and anti-apoptotic properties, and notably, it modulates the Wnt signaling pathway.[4][6][7]

Interaction with the Wnt Signaling Pathway

The interaction of this compound with the Wnt pathway is not characterized by direct binding to core intracellular components. Instead, studies indicate that this compound acts upstream by inducing the gene expression of specific Wnt ligands. In SH-SY5Y human neuroblastoma cells treated with this compound, a significant increase in the expression of Wnt2b, Wnt5a, and Wnt6 was observed.[6][7]

-

Wnt2b typically activates the canonical Wnt/β-catenin pathway .

-

Wnt5a and Wnt6 are primarily associated with the non-canonical Wnt/PCP and Wnt/Ca2+ pathways .

By upregulating these specific ligands, this compound can therefore induce both canonical and non-canonical Wnt signaling, contributing to its neuroprotective effects.[6][7][8] The activation of Wnt signaling is known to be involved in neuroprotection and has been shown to rescue memory loss and improve synaptic dysfunction in AD models.[6][7]

Caption: this compound upregulates Wnt ligand genes, activating signaling pathways.

Quantitative Data

While direct quantitative metrics for this compound's interaction with Wnt pathway components are not yet defined, its activity on primary targets and its effect on Wnt gene expression have been quantified.

Table 1: Inhibitory Activity of this compound on Primary Enzyme Targets

| Target Enzyme | IC₅₀ Value | Target Class |

|---|---|---|

| Monoamine Oxidase A (MAO-A) | 5.2 nM[3] | Monoamine Oxidase |

| Monoamine Oxidase B (MAO-B) | 43 nM[3] | Monoamine Oxidase |

| Acetylcholinesterase (AChE) | 350 nM[3] | Cholinesterase |

| Butyrylcholinesterase (BuChE) | 460 nM[3] | Cholinesterase |

Table 2: Effect of this compound on Wnt Gene Expression in SH-SY5Y Cells

| Gene | Pathway Association | Observed Effect |

|---|---|---|

| Wnt2b | Canonical | Significantly Increased[6] |

| Wnt5a | Non-Canonical (PCP, Ca²⁺) | Significantly Increased[6] |

| Wnt6 | Non-Canonical (PCP, Ca²⁺) | Significantly Increased[6] |

| PPARδ | Downstream of Canonical | Significantly Increased[6] |

Experimental Protocols

The key experiment establishing the link between this compound and the Wnt pathway is the analysis of gene expression via quantitative real-time polymerase chain reaction (qRT-PCR).

Protocol: qRT-PCR for Wnt Gene Expression Analysis

-

Cell Culture and Treatment:

-

Culture SH-SY5Y human neuroblastoma cells in standard DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin.

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with this compound at a final concentration of 5 µM for 24 hours.[7][9] Use a vehicle control (e.g., DMSO) for comparison.

-

-

RNA Extraction:

-

After incubation, wash cells with ice-cold PBS.

-

Lyse cells directly in the plate using 1 mL of TRIzol reagent per well.

-

Homogenize the lysate by pipetting and transfer to a microfuge tube.

-

Add 200 µL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C.

-

Transfer the upper aqueous phase containing RNA to a new tube.

-

-

RNA Precipitation and Purification:

-

Precipitate RNA by adding 500 µL of isopropanol. Incubate for 10 minutes at room temperature.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

-

Centrifuge at 7,500 x g for 5 minutes at 4°C.

-

Air-dry the pellet for 5-10 minutes and resuspend in RNase-free water.

-

Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit) with random primers, according to the manufacturer's instructions.

-

-

qRT-PCR:

-

Prepare the reaction mixture containing cDNA template, forward and reverse primers for target genes (Wnt2b, Wnt5a, Wnt6) and a housekeeping gene (e.g., GAPDH), and a SYBR Green master mix.

-

Perform the PCR on a real-time thermal cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Analyze the results using the comparative Cₜ (ΔΔCₜ) method to determine the relative fold change in gene expression.

-

Caption: Experimental workflow for analyzing Wnt gene expression via qRT-PCR.

Conclusion and Future Directions

The multitarget compound this compound modulates the Wnt signaling pathway by upregulating the expression of key Wnt ligands, thereby activating both canonical and non-canonical branches. This mechanism likely contributes to its observed neuroprotective properties and provides a deeper understanding of its therapeutic potential for complex neurodegenerative diseases like AD.

For drug development professionals, this dual action on classical AD targets (cholinesterases, MAOs) and a fundamental signaling pathway like Wnt makes this compound an intriguing candidate for further preclinical investigation. Future research should focus on:

-

Elucidating the precise molecular mechanism by which this compound induces Wnt gene expression.

-

Quantifying the downstream effects of this compound-induced Wnt activation on synaptic function and neuronal survival in vivo.

-

Exploring whether this Wnt-modulating effect is applicable to other neurodegenerative conditions where Wnt signaling is dysregulated.

References

- 1. Molecule successful in treating Alzheimer's disease in mice - Universitat Autònoma de Barcelona - UAB Barcelona [uab.cat]

- 2. sciencedaily.com [sciencedaily.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Highlights of this compound: a novel and promising therapeutic agent for Alzheimer’s disease therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Highlights of this compound: a novel and promising therapeutic agent for Alzheimer's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Wnt Signaling Pathway, a Potential Target for Alzheimer's Disease Treatment, is Activated by a Novel Multitarget Compound this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | this compound, As a New Multi-Target Directed Propargylamine for Alzheimer's Disease Therapy [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound, As a New Multi-Target Directed Propargylamine for Alzheimer's Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of ASS234 Target Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico modeling of ASS234, a promising multi-target-directed ligand for Alzheimer's disease. This compound is designed to concurrently inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases A and B (MAO-A and MAO-B), key enzymes implicated in the pathophysiology of Alzheimer's. This document summarizes the quantitative binding data, details the computational methodologies for studying its target interactions, and visualizes the relevant biological and experimental pathways.

Quantitative Binding Affinity of this compound

This compound exhibits a distinct inhibitory profile against its targets. It acts as a reversible inhibitor of cholinesterases and an irreversible inhibitor of monoamine oxidases. The following table summarizes the reported in vitro inhibitory activities of this compound.

| Target Enzyme | Species | Inhibition Constant (IC₅₀) | Inhibition Constant (Kᵢ) | Notes |

| Acetylcholinesterase (AChE) | Human | 0.81 ± 0.06 µM[1] | - | Reversible inhibition.[2] |

| Butyrylcholinesterase (BuChE) | Human | 1.82 ± 0.14 µM[1] | - | Reversible inhibition.[2] |

| Monoamine Oxidase A (MAO-A) | Human | 5.44 ± 1.74 nM[1] | 0.4 µM (initial reversible binding)[1] | Irreversible, covalent adduct with FAD.[1][3] |

| Monoamine Oxidase B (MAO-B) | Human | 177 ± 25 nM[1] | - | Irreversible, covalent adduct with FAD.[1][3] |

Multi-Target Signaling Pathway of this compound

This compound's therapeutic potential stems from its ability to modulate multiple signaling pathways implicated in Alzheimer's disease. By inhibiting AChE and BuChE, it increases acetylcholine levels, addressing the cholinergic deficit. Its inhibition of MAO-A and MAO-B leads to an increase in monoamine neurotransmitters and a reduction in oxidative stress.

References

- 1. Frontiers | this compound, As a New Multi-Target Directed Propargylamine for Alzheimer's Disease Therapy [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Kinetic and structural analysis of the irreversible inhibition of human monoamine oxidases by this compound, a multi-target compound designed for use in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of ASS234 and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological properties of ASS234 and its derivatives, a series of multi-target compounds designed for the potential treatment of Alzheimer's disease. This document summarizes key quantitative data, details experimental methodologies for core assays, and visualizes relevant biological pathways and experimental workflows.

Core Pharmacological Activities

This compound is a hybrid molecule derived from the structures of donepezil, a known acetylcholinesterase inhibitor, and PF9601N, a monoamine oxidase B inhibitor.[1] This design confers upon this compound and its derivatives the ability to simultaneously modulate multiple key targets implicated in the pathophysiology of Alzheimer's disease. The primary pharmacological activities include the inhibition of acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases A and B (MAO-A and MAO-B).[2]

Data Presentation: Inhibitory Activities of this compound and Derivatives

The following table summarizes the in vitro inhibitory activities (IC50 values) of this compound and some of its derivatives against human cholinesterases and monoamine oxidases.

| Compound | hAChE IC50 (µM) | hBuChE IC50 (µM) | hMAO-A IC50 (nM) | hMAO-B IC50 (nM) | Reference |

| This compound | 0.81 ± 0.06 | 1.82 ± 0.14 | 5.44 ± 1.74 | 177 ± 25 | [3] |

| This compound | 0.35 | 0.46 | 5.2 | 43 | [4] |

| JMC1 | 0.0011 | 0.6 | - | Selective for MAO-B | [3] |

| Compound 10 | 7.15 | - | - | 0.43 (µM) | [5] |

| Compound 11 | 0.44 | - | - | 1.21 (µM) | [5] |

| Compound 3e | 0.24 | 6.29 | - | - | [6] |

| Compound 3f | - | - | - | 0.09 (µM) | [6] |

Experimental Protocols

This section details the methodologies for the key in vitro assays used to characterize the pharmacological profile of this compound and its derivatives.

Acetylcholinesterase and Butyrylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine cholinesterase activity.

Principle: The assay measures the activity of AChE or BuChE by monitoring the production of thiocholine from the hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE). The resulting thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is quantified by measuring the absorbance at 412 nm.

Procedure:

-

Reactions are typically performed in a 96-well microplate.

-

Each well contains a phosphate buffer solution (e.g., 100 mM, pH 8.0).

-

Add the test compound (this compound derivative) at various concentrations.

-

Add the enzyme solution (AChE from electric eel or human recombinant, or BuChE from equine serum or human recombinant).

-

The mixture is pre-incubated for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Add DTNB solution to each well.

-

Initiate the reaction by adding the substrate (acetylthiocholine iodide or butyrylthiocholine iodide).

-

The absorbance is measured kinetically at 412 nm for a specific duration (e.g., 5 minutes) using a microplate reader.

-

The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the control (enzyme and substrate without inhibitor).

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Monoamine Oxidase A and B Inhibition Assay

This fluorometric assay is commonly used to determine the inhibitory activity of compounds against MAO-A and MAO-B.

Principle: The assay measures the hydrogen peroxide (H₂O₂) produced from the oxidative deamination of a substrate (e.g., kynuramine or p-tyramine) by MAO enzymes. The H₂O₂, in the presence of a peroxidase, reacts with a probe to generate a fluorescent product, which is quantified.

Procedure:

-

Reactions are conducted in a 96-well black microplate to minimize light scatter.

-

Each well contains a buffer solution (e.g., potassium phosphate buffer, pH 7.4).

-

Add the test compound (this compound derivative) at various concentrations.

-

Add the specific MAO enzyme (recombinant human MAO-A or MAO-B).

-

The mixture is pre-incubated for a set time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

A reaction mixture containing the substrate (e.g., kynuramine), a peroxidase (e.g., horseradish peroxidase), and a fluorescent probe is added to initiate the reaction.

-

The fluorescence is measured kinetically (e.g., at Ex/Em = 535/587 nm) for a specific duration using a microplate reader.

-

The percentage of inhibition is calculated by comparing the rate of fluorescence generation in the presence of the test compound to the control.

-

IC50 values are determined from the dose-response curve.

Signaling Pathway Analysis: Wnt/β-catenin Pathway

This compound has been shown to modulate the Wnt signaling pathway, which is crucial for neuronal function and is dysregulated in Alzheimer's disease.[3][7]

Experimental Workflow for Wnt Pathway Gene Expression Analysis

Cell Culture and Treatment:

-

Human neuroblastoma cells (e.g., SH-SY5Y) are cultured under standard conditions.

-

Cells are treated with this compound (e.g., at a concentration of 5 µM) for a specific duration (e.g., 24 hours).

RNA Extraction and Gene Expression Analysis:

-

Total RNA is extracted from the treated and control cells.

-

The expression levels of target genes within the Wnt signaling pathway are quantified using quantitative real-time polymerase chain reaction (qRT-PCR).

-

Key genes analyzed include members of the canonical pathway (e.g., WNT1, WNT2B, WNT3A) and the non-canonical pathway (e.g., WNT5A, WNT6).[3]

-

Downstream targets, such as PPARδ, may also be assessed.[3]

-

Data is analyzed using methods like the comparative Ct method to determine the fold change in gene expression.

This compound's Influence on the Wnt Signaling Pathway

This compound has been observed to upregulate the expression of several Wnt ligands, including Wnt2b, Wnt5a, and Wnt6.[3] This suggests that this compound can activate both the canonical (β-catenin-dependent) and non-canonical Wnt pathways. The activation of these pathways is associated with neuroprotective effects.[7] A key downstream gene found to be upregulated by this compound is PPARδ, which is known to have a role in neuroprotection.[3][7]

Neuroprotective Properties

Beyond its enzymatic inhibition and pathway modulation, this compound exhibits direct neuroprotective effects. It has been shown to inhibit the self-aggregation of amyloid-beta (Aβ) peptides (Aβ1-40 and Aβ1-42) and to protect neuronal cells from Aβ-induced toxicity.[2] Furthermore, this compound has demonstrated anti-apoptotic properties, suggesting it can interfere with programmed cell death pathways initiated by neurotoxic insults.[8]

This technical guide provides a foundational understanding of the pharmacological profile of this compound and its derivatives. The multi-target nature of these compounds, combined with their neuroprotective and pathway-modulating activities, underscores their potential as therapeutic candidates for Alzheimer's disease. Further research into the structure-activity relationships of a broader range of derivatives will be crucial for optimizing their pharmacological properties.

References

- 1. researchgate.net [researchgate.net]

- 2. Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, As a New Multi-Target Directed Propargylamine for Alzheimer's Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Dual Inhibitors of Acetylcholinesterase and Monoamine Oxidase-B for the Treatment of Alzheimer’s Disease [mdpi.com]

- 6. Synthesis, Pharmacological Evaluation, and Molecular Modeling of Phthalimide Derivatives as Monoamine Oxidase and Cholinesterase Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Wnt Signaling Pathway, a Potential Target for Alzheimer's Disease Treatment, is Activated by a Novel Multitarget Compound this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Highlights of this compound: a novel and promising therapeutic agent for Alzheimer’s disease therapy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for aSS234 In Vitro Cholinesterase Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in vitro assessment of the inhibitory activity of the compound aSS234 against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The provided methodology is based on the widely used Ellman's method.

Introduction

This compound is a multi-target-directed ligand designed for the potential treatment of Alzheimer's disease.[1] Its mechanism of action includes the reversible inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in the breakdown of the neurotransmitter acetylcholine.[2] The reduction of acetylcholine levels in the brain is a hallmark of Alzheimer's disease, and inhibiting its degradation by AChE and BChE is a validated therapeutic strategy. In vitro assays to determine the potency of compounds like this compound against these enzymes are a critical step in the drug discovery and development process.

Data Presentation

The inhibitory potency of this compound against human acetylcholinesterase and butyrylcholinesterase is summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

| Enzyme | Inhibitor | IC50 (µM) |

| Human Acetylcholinesterase (hAChE) | This compound | 0.81 ± 0.06 |

| Human Butyrylcholinesterase (hBChE) | This compound | 1.82 ± 0.14 |

Data sourced from Esteban et al., 2014 as cited in Marco-Contelles et al., 2016.[2][3]

Signaling Pathway

The following diagram illustrates the cholinergic synapse and the mechanism of action of this compound. In a healthy synapse, acetylcholine (ACh) is released from the presynaptic neuron and binds to receptors on the postsynaptic neuron, propagating the nerve impulse. Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) in the synaptic cleft rapidly hydrolyze ACh into choline and acetate, terminating the signal. This compound inhibits AChE and BChE, leading to an increase in the concentration and duration of action of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

Caption: Cholinergic synapse and the inhibitory action of this compound.

Experimental Protocols

The following protocols are based on the Ellman's method and are adapted for the determination of the inhibitory activity of this compound on AChE and BChE in a 96-well plate format.

Materials and Reagents

-

Enzymes:

-

Human recombinant acetylcholinesterase (hAChE)

-

Human serum butyrylcholinesterase (hBChE)

-

-

Substrates:

-

Acetylthiocholine iodide (ATCI)

-

S-Butyrylthiocholine iodide (BTCI)

-

-

Chromogen:

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

-

-

Inhibitor:

-

This compound

-

-

Buffer:

-

Phosphate buffer (0.1 M, pH 8.0)

-

-

Instrumentation:

-

96-well microplate reader capable of measuring absorbance at 412 nm

-

-

Other:

-

96-well microplates

-

Multichannel pipettes

-

Deionized water

-

Preparation of Solutions

-

Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.

-

DTNB Solution (10 mM): Dissolve the appropriate amount of DTNB in the phosphate buffer.

-

Substrate Solutions (14 mM ATCI and BTCI): Prepare separate 14 mM solutions of acetylthiocholine iodide and S-butyrylthiocholine iodide in deionized water.

-

Enzyme Solutions (1 U/mL): Prepare stock solutions of hAChE and hBChE at a concentration of 1 U/mL in phosphate buffer. The final concentration in the well will be lower.

-

This compound Stock Solution and Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare a series of dilutions in phosphate buffer to determine the IC50 value.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the cholinesterase inhibition assay.

Caption: General workflow for the in vitro cholinesterase inhibition assay.

Assay Protocol for Acetylcholinesterase (AChE) Inhibition

-

Assay Preparation:

-

Pre-incubation:

-

Incubate the plate at 25°C for 10 minutes.[4]

-

-

Chromogen Addition:

-

Add 10 µL of 10 mM DTNB to each well.[4]

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding 10 µL of 14 mM acetylthiocholine iodide to each well.[4]

-

Immediately start measuring the absorbance at 412 nm using a microplate reader. Readings can be taken kinetically over a period of time (e.g., every minute for 10 minutes) or at a fixed endpoint after a specific incubation time.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition for each concentration of this compound using the following formula:

-

% Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] x 100

-

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

-

Assay Protocol for Butyrylcholinesterase (BChE) Inhibition

The protocol for BChE inhibition is identical to the AChE inhibition protocol with the following substitutions:

-

Enzyme: Use human serum butyrylcholinesterase (hBChE) instead of hAChE.

-

Substrate: Use S-butyrylthiocholine iodide (BTCI) instead of acetylthiocholine iodide (ATCI).

All other reagent concentrations, volumes, and incubation conditions remain the same.

Conclusion

This document provides a comprehensive guide for the in vitro evaluation of this compound as a cholinesterase inhibitor. The detailed protocols and supporting information are intended to assist researchers in accurately and reproducibly determining the inhibitory potency of this and other similar compounds. Adherence to the specified conditions is crucial for obtaining reliable and comparable data.

References

- 1. 2.7. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 2. This compound, As a New Multi-Target Directed Propargylamine for Alzheimer's Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | this compound, As a New Multi-Target Directed Propargylamine for Alzheimer's Disease Therapy [frontiersin.org]

- 4. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

Application Note: aSS234 as a Potent Monoamine Oxidase Inhibitor in a Cellular Model of Alzheimer's Disease

Audience: Researchers, scientists, and drug development professionals.

Introduction: aSS234 is a multi-target-directed ligand designed for the treatment of Alzheimer's disease (AD). Its multifaceted mechanism of action includes the inhibition of cholinesterases (AChE and BuChE) and monoamine oxidases (MAO-A and MAO-B).[1][2] The inhibition of MAO is particularly relevant as it can increase the levels of monoaminergic neurotransmitters in the brain, which are depleted in AD, and reduce oxidative stress by decreasing the production of hydrogen peroxide, a byproduct of MAO catalysis.[2] The human neuroblastoma cell line, SH-SY5Y, endogenously expresses both MAO-A and MAO-B, making it a valuable in vitro model for studying the effects of potential AD therapeutics on MAO activity in a neuronal context.[3][4][5] This application note provides a detailed protocol for assessing the MAO inhibitory activity of this compound in SH-SY5Y cells.

Mechanism of Action: this compound acts as a potent inhibitor of both MAO-A and MAO-B.[6] The propargylamine moiety within the structure of this compound is key to its irreversible inhibition of MAO-A.[7][8] This occurs through the formation of a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor at the N5 position within the enzyme's active site.[8] In SH-SY5Y cells, treatment with this compound has been shown to lead to a complete inhibition of MAO-A activity, resulting in an increase in serotonin (5-HT) levels and a corresponding decrease in its metabolite, 5-hydroxyindoleacetic acid.[1][3]

Quantitative Data Summary

The following table summarizes the inhibitory potency of this compound against human MAO-A and MAO-B, as well as cholinesterases.

| Enzyme Target | IC50 Value | Inhibition Type | Reference |

| Human MAO-A | 5.2 nM | Irreversible | [6] |

| 5.44 ± 1.74 nM | Irreversible | [2][9] | |

| Human MAO-B | 43 nM | [6] | |

| 177 ± 25 nM | [2][9] | ||

| Human AChE | 350 nM | Reversible | [6] |

| 0.81 ± 0.06 µM | Reversible | [2] | |

| Human BuChE | 460 nM | Reversible | [6] |

| 1.82 ± 0.14 µM | Reversible | [2] |

Experimental Protocols

Protocol 1: Cell Culture and Treatment

This protocol describes the maintenance of SH-SY5Y cells and the procedure for treating them with this compound.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine

-